Home > Products > Screening Compounds P94421 > Raloxifene-4'-D-glucuronide lithium salt
Raloxifene-4'-D-glucuronide lithium salt -

Raloxifene-4'-D-glucuronide lithium salt

Catalog Number: EVT-14918738
CAS Number:
Molecular Formula: C34H34LiNO10S
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raloxifene-4'-D-glucuronide lithium salt is a significant metabolite of Raloxifene, which is a selective estrogen receptor modulator primarily utilized in the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. The compound is characterized by its glucuronidation, a metabolic process that enhances the solubility and excretion of drugs. Raloxifene-4'-D-glucuronide is synthesized through the conjugation of Raloxifene with glucuronic acid, facilitated by specific enzymes known as UDP-glucuronosyltransferases.

Source and Classification

Raloxifene-4'-D-glucuronide lithium salt is classified under glucuronides, which are compounds formed when glucuronic acid is attached to another molecule. This compound can be sourced from various suppliers specializing in research chemicals, such as BenchChem and Glentham Life Sciences, which provide high-quality products for scientific research .

Synthesis Analysis

Methods

The synthesis of Raloxifene-4'-D-glucuronide lithium salt predominantly involves glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, particularly isoforms UGT1A1, UGT1A8, and UGT1A10.

Technical Details

In industrial contexts, microbial bioconversion processes can be employed to synthesize Raloxifene-4'-D-glucuronide. For instance, the microorganism Streptomyces sp NRRL 21489 has been utilized in tank fermentation processes to convert Raloxifene into its glucuronidated forms .

Molecular Structure Analysis

Structure

The molecular formula for Raloxifene-4'-D-glucuronide lithium salt is C34H35LiNO10SC_{34}H_{35}LiNO_{10}S, with a unique structural configuration that includes multiple functional groups characteristic of glucuronides.

Chemical Reactions Analysis

Types of Reactions

Raloxifene-4'-D-glucuronide primarily undergoes glucuronidation, where glucuronic acid is added to Raloxifene. This conjugation reaction enhances the compound's solubility and facilitates its elimination from the body.

Technical Details

The major reagents involved in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes. The significant products are Raloxifene-4'-D-glucuronide along with other metabolites such as Raloxifene-6-glucuronide and Raloxifene-6,27-diglucuronide .

Mechanism of Action

Raloxifene-4'-D-glucuronide exerts its biological effects through interaction with estrogen receptors. Although it retains some activity similar to its parent compound, Raloxifene, its potency is significantly reduced due to structural modifications during glucuronidation. This mechanism plays a crucial role in modulating estrogenic activity within target tissues .

Physical and Chemical Properties Analysis

Physical Properties

Raloxifene-4'-D-glucuronide lithium salt appears as a solid compound at room temperature. Its physical state and solubility characteristics are influenced by its molecular structure.

Chemical Properties

The chemical properties include stability in various pH environments and sensitivity to enzymatic hydrolysis by β-glucuronidase, which can cleave the glucuronic acid moiety from the parent structure .

Applications

Raloxifene-4'-D-glucuronide has several scientific applications:

  • Pharmacokinetics: It provides insights into the metabolism of Raloxifene, aiding in understanding drug efficacy and safety profiles.
  • Research: It serves as a valuable tool in studies related to estrogen receptor modulation and drug metabolism.
  • Therapeutic Development: Its role as a metabolite can inform the development of new therapeutic agents targeting similar pathways .
Introduction to Raloxifene-4'-D-Glucuronide Lithium Salt in Pharmacological Context

Role as a Primary Metabolite of Raloxifene in SERM Therapeutics

Raloxifene-4'-β-D-glucuronide lithium salt (systematic name: lithium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate) is a major phase II metabolite of the selective estrogen receptor modulator (SERM) raloxifene. This conjugate is formed via glucuronidation at the 4'-phenolic hydroxyl group of raloxifene, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. As the dominant circulating metabolite, it constitutes ~70% of total raloxifene glucuronides and represents >99% of the systemic exposure to raloxifene-derived compounds [2] [4].

Structurally, glucuronidation at the 4'-position reduces raloxifene's binding affinity for estrogen receptors (ER) by approximately 100-fold compared to the parent drug (IC₅₀ = 370 µM vs. raloxifene's nanomolar affinity) [4] [7]. Despite this reduced activity, it serves as a reservoir for bioactive raloxifene through enterohepatic recirculation—a process where intestinal microbiota hydrolyze the glucuronide, releasing free raloxifene for reabsorption [3] [10]. This recycling mechanism significantly prolongs raloxifene's therapeutic effects on bone tissue (estrogen-agonistic action) while maintaining its antagonistic effects in breast and uterine tissues [1] [3].

  • Table 1: Key UGT Enzymes Catalyzing Raloxifene Glucuronidation
    UGT EnzymeTissue ExpressionPrimary Metabolite FormedCatalytic Efficiency (Vₘₐₓ/Kₘ)
    UGT1A1LiverRaloxifene-6-glucuronide0.12 µL/min/mg
    UGT1A8IntestineBoth 6- and 4'-glucuronides0.077 µL/min/mg (6-Gluc)
    UGT1A9Liver/KidneyMinor metabolitesNot detected
    UGT1A10IntestineRaloxifene-4'-glucuronide0.034 µL/min/mg
    Data compiled from enzymatic studies using human microsomes and recombinant UGT systems [2] [5] [8]

Significance in Drug Metabolism and Pharmacokinetic Studies

Raloxifene-4'-glucuronide is pivotal in understanding presystemic clearance and interindividual variability in SERM pharmacokinetics. Intestinal glucuronidation by UGT1A8 and UGT1A10 contributes significantly to first-pass metabolism, with intestinal microsomes demonstrating 5.6-fold higher intrinsic clearance for 4'-glucuronide formation (95 µL/min/mg) compared to hepatic microsomes (17 µL/min/mg) [5]. This intestinal dominance explains raloxifene's low oral bioavailability (2%) despite 60% absorption [3] [10].

Genetic polymorphisms in UGT genes profoundly impact metabolite kinetics. The UGT1A82 allele (rs1042597), associated with increased enzymatic activity, correlates with 35-40% lower plasma concentrations of raloxifene-4'-glucuronide in fast metabolizers versus slow metabolizers (1/3 genotype) [2] [6]. Conversely, the UGT1A128 allele (associated with Gilbert's syndrome) reduces hepatic clearance, increasing systemic exposure to both parent drug and glucuronides [6]. These pharmacogenetic factors account for 30-50% of pharmacokinetic variability observed clinically [6].

  • Table 2: Impact of Genetic Variants on Raloxifene-4'-Glucuronide Pharmacokinetics
    Genetic PolymorphismFunctional EffectChange in 4'-Glucuronide ExposureClinical Relevance
    UGT1A128 (TA7/TA7)Reduced expression↑ 2.0-fold vs. wild-type↑ Hip BMD by 4.4% after 12 months
    UGT1A82 (rs1042597)Increased activity↓ 35% in 2/2 carriersPotential underdosing risk
    UGT1A83 (rs17863762)Reduced activity↑ 40% in 1/3 carriers↑ VTE risk during early therapy
    *Data from clinical pharmacogenetic studies [2] [6]

Analytically, deuterated forms (e.g., Raloxifene-4'-glucuronide-d₄ lithium salt) serve as essential internal standards for LC-MS/MS quantification in metabolic studies. The deuterium atoms stabilize the glucuronide structure, allowing precise tracking of hydrolysis rates during enterohepatic recirculation simulations [4] [8]. Recent studies utilize these standards to model intestinal decomposition kinetics, revealing that 15-30% of 4'-glucuronide undergoes bacterial hydrolysis in the colon, directly influencing raloxifene's plasma half-life (27.7 hours) [2] [5].

Comprehensive Compound Listing

  • Table 3: Structurally Related Compounds and Metabolites
    Compound NameCAS NumberRole in Metabolism
    Raloxifene-4'-β-D-glucuronide182507-22-8Primary metabolite (70% of conjugates)
    Raloxifene-6-β-glucuronide182507-21-7Secondary metabolite (30% of conjugates)
    Raloxifene-4'-β-D-glucuronide-d₄ lithiumNot specifiedIsotope-labeled analytical standard
    Raloxifene aglycone84449-90-1Parent SERM drug
    (4-Hydroxyphenyl)[3-(4-hydroxyphenyl)benzo[b]thiophen-2-yl]methanone177744-96-6Raloxifene Impurity D
    Compound identifiers derived from chemical databases and research materials [4] [7] [8]

Properties

Product Name

Raloxifene-4'-D-glucuronide lithium salt

IUPAC Name

lithium;3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

Molecular Formula

C34H34LiNO10S

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1

InChI Key

AKGXZWGDHSMZHM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.